molecular formula C8H6BrClO2 B067309 Methyl 4-bromo-2-chlorobenzoate CAS No. 185312-82-7

Methyl 4-bromo-2-chlorobenzoate

Cat. No. B067309
Key on ui cas rn: 185312-82-7
M. Wt: 249.49 g/mol
InChI Key: JSNXIWYWUKTWAX-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

4-Bromo-2-chlorobenzoic acid (COMBI-BLOCK; CA-4187; 1 000 mg; 4.25 mmol; 1 eq.) was dissolved in MeOH (20 mL). The resulting solution was cooled down to 0° C. and thionyl chloride (1.23 mL; 16.99 mmol; 4 eq.) was added dropwise. After addition, the reaction mixture was stirred at RT. As the reaction was complete, solvents were evaporated. The crude mixture was dissolved in EtOAc and washed with NaHCO3 sat. and NaCl sat. solutions. The organic phase was dried over MgSO4, filtrated and evaporated to give the title compound (871 mg, 82%). 1H NMR (CDCl3, 300 MHz) δ 7.72 (d, J=8.3 Hz, 1H), 7.64 (d, J=1.9 Hz, 1H), 7.46 (dd, J=8.5, 1.9 Hz, 1H), 3.93 (s, 3H). HPLC (Method A) Rt 4.22 min (Purity: 98.5%).
Quantity
4.25 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[C:4]([Cl:11])[CH:3]=1.S(Cl)(Cl)=O.[CH3:16]O>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:16])=[O:7])=[C:4]([Cl:11])[CH:3]=1

Inputs

Step One
Name
Quantity
4.25 mmol
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
1.23 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
solvents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The crude mixture was dissolved in EtOAc
WASH
Type
WASH
Details
washed with NaHCO3 sat. and NaCl sat. solutions
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)OC)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 871 mg
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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